Ácido 5-amino-1-bencil-1H-1,2,3-triazol-4-carboxílico

Descripción general

Descripción

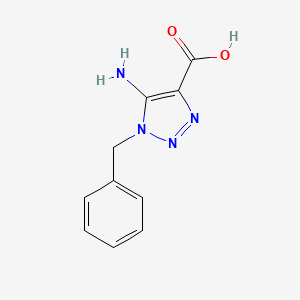

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound with the molecular formula C10H10N4O2. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and chemical synthesis .

Aplicaciones Científicas De Investigación

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and a drug candidate.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target enzymes involved in fatty acid biosynthesis .

Mode of Action

It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

Related compounds have been found to interfere with the type ii fatty acid biosynthesis pathway .

Result of Action

Related compounds have been found to exhibit significant pharmacological activities .

Action Environment

It’s known that the high nitrogen content of azole-based compounds results in high positive enthalpies of formation due to the large number of inherent nn and cn bonds .

Análisis Bioquímico

Biochemical Properties

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with kinases and lysine-specific demethylase 1, which are crucial in regulating cellular processes . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in treating diseases where these enzymes are dysregulated.

Cellular Effects

The effects of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to altered phosphorylation states of proteins, thereby affecting downstream signaling pathways . Additionally, the compound’s impact on lysine-specific demethylase 1 can result in changes in gene expression patterns, influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in phosphorylation states and gene expression, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged changes in cellular behavior.

Dosage Effects in Animal Models

The effects of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects have been observed, including cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and other biomolecules, thereby influencing its overall biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route includes the following steps:

- Preparation of the azide precursor.

- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

- Introduction of the amino and carboxylic acid groups through subsequent functionalization reactions .

Industrial Production Methods: the principles of click chemistry and functional group transformations are likely employed on a larger scale, with optimization for yield, purity, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

1H-1,2,3-Triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications .

Actividad Biológica

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 25784-56-9) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of 218.21 g/mol. The structure features a benzyl group attached to a triazole ring, which is known for its ability to form non-covalent interactions with biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 25784-56-9 |

| MDL Number | MFCD02219534 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the benzyl group in 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. It was reported that derivatives of triazoles can inhibit neuroinflammation and oxidative stress in neuronal cells. Mechanistic studies suggest that 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid may exert its neuroprotective effects by modulating signaling pathways such as NF-κB and reducing the production of reactive oxygen species (ROS) . In animal models of Alzheimer's disease, compounds similar to this triazole derivative have improved cognitive functions and reduced amyloid-beta aggregation .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for these enzymes indicate that this compound could be a potent candidate for further development in treating cognitive disorders .

Case Studies

Case Study 1: Neuroprotective Activity

In a recent study involving scopolamine-induced memory impairment in mice, administration of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid resulted in significant improvements in learning and memory tasks compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested pathogens. This suggests a strong potential for development as an antimicrobial agent .

The biological activity of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound binds to the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting NF-κB signaling pathways and reducing pro-inflammatory cytokine release.

- Oxidative Stress Reduction : By scavenging ROS and enhancing antioxidant defenses, it protects neuronal cells from oxidative damage.

Propiedades

IUPAC Name |

5-amino-1-benzyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMAZAMIHCYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279954 | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-56-9 | |

| Record name | 25784-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.